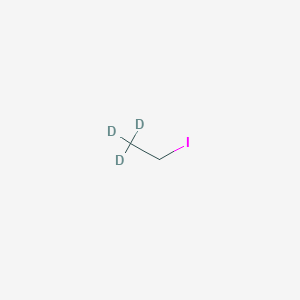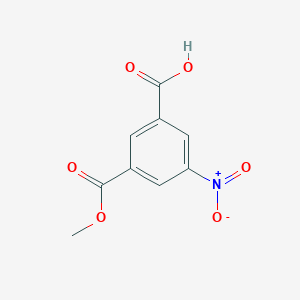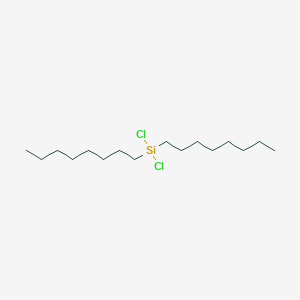
Dichlorodioctylsilane
Vue d'ensemble
Description
Dichlorodioctylsilane, also known as Di-n-octyldichlorosilane, is a di-n-alkyldichlorosilane . It has the empirical formula C16H34Cl2Si and a molecular weight of 325.43 . It is used for the silanization of metal oxide to improve the interface between the metal atoms and polymeric matrix . It can also be used in the synthesis of phenazasiline for the formation of hole transporting material for organic electronics .
Molecular Structure Analysis
The Dichlorodioctylsilane molecule contains a total of 52 bonds. There are 18 non-H bonds and 14 rotatable bonds . The molecule’s structure includes the arrangement of atoms and the chemical bonds that hold the atoms together .Physical And Chemical Properties Analysis
Dichlorodioctylsilane has a density of 0.9±0.1 g/cm3, a boiling point of 340.3±10.0 °C at 760 mmHg, and a flash point of 153.7±16.6 °C . It has a molar refractivity of 94.6±0.3 cm3 . It has 0 H bond acceptors, 0 H bond donors, and 14 freely rotating bonds .Applications De Recherche Scientifique
-
Advanced Catalysis
- Application: Silica nanoparticles can be used as catalysts in various chemical reactions .
- Method: The nanoparticles are mixed with the reactants, and their large surface area and high reactivity can help speed up the reaction .
- Results: The use of silica nanoparticles as catalysts can lead to faster reactions and higher yields .
-
Drug Delivery
- Application: Silica nanoparticles can be used to deliver drugs to specific parts of the body .
- Method: The drug molecules are attached to the nanoparticles, which are then injected into the body. The nanoparticles can then travel to the target area and release the drug .
- Results: This method can improve the effectiveness of the drug and reduce side effects .
-
Biomedical Applications
- Application: Silica nanoparticles can be used in various biomedical applications, such as imaging and diagnostics .
- Method: The nanoparticles can be used to enhance the contrast in imaging techniques, or they can be used to detect specific molecules in diagnostic tests .
- Results: These applications can improve the accuracy and effectiveness of medical procedures .
-
Environmental Remediation
-
Wastewater Treatment
-
Dielectrics in Capacitors
- Application: Dielectrics, which Dichlorodioctylsilane could potentially be used to create, are used in fabricating capacitors .
- Method: The dielectric material is placed between the plates of the capacitor, where it stores energy in the electric field .
- Results: The use of dielectrics in capacitors can lead to increased energy storage, noise filtering from signals as part of a resonant circuit, and supplying a burst of power to another component .
-
Organic Synthesis
- Application: Dichlorodioctylsilane is utilized in organic synthesis to create a wide range of organic compounds .
- Method: The specific methods of application would depend on the particular organic synthesis process being carried out .
- Results: The use of Dichlorodioctylsilane in organic synthesis can lead to the creation of a variety of organic compounds .
-
Acylsilanes in Organic Synthesis
- Application: Acylsilanes, which Dichlorodioctylsilane could potentially be used to create, have been used in organic synthesis and have found applications well beyond pure organic synthesis .
- Method: The specific methods of application would depend on the particular organic synthesis process being carried out .
- Results: The use of acylsilanes in organic synthesis can lead to a variety of outcomes, including photo-click reactions to polymer-backbone editing, catalytic Fisher carbene formation, and acylsilane-hydroxylation ligation .
-
Quantum Tunnelling
- Application: Dielectrics, which Dichlorodioctylsilane could potentially be used to create, have applications in quantum tunnelling .
- Method: A small amount of metal is evaporated onto the surface of a thin sheet of dielectric material. Electrons may travel across the metal by normal conduction, and through the intervening dielectric material by a phenomenon known as quantum tunnelling .
- Results: If the dielectric material is strained, it will bow causing the distances between the metal islands to change. This has a large impact on the extent to which electrons can tunnel between the islands, and thus a large change in current is observed. Therefore the above device makes an effective strain gauge .
-
Polymer-Backbone Editing
- Application: Acylsilanes, which Dichlorodioctylsilane could potentially be used to create, have been used in many fields well beyond pure organic synthesis, including polymer-backbone editing .
- Method: The specific methods of application would depend on the particular organic synthesis process being carried out .
- Results: The use of acylsilanes in organic synthesis can lead to a variety of outcomes, including photo-click reactions to polymer-backbone editing .
Safety And Hazards
Propriétés
IUPAC Name |
dichloro(dioctyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34Cl2Si/c1-3-5-7-9-11-13-15-19(17,18)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAGYCLEIYGJQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](CCCCCCCC)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289916 | |
| Record name | DICHLORODIOCTYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorodioctylsilane | |
CAS RN |
18416-07-4 | |
| Record name | Dichlorodioctylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18416-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 65458 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018416074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DICHLORODIOCTYLSILANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DICHLORODIOCTYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



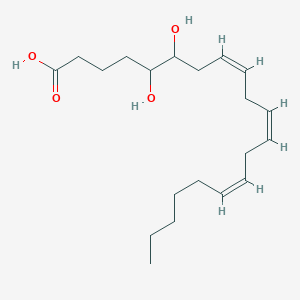
![(R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile](/img/structure/B32701.png)
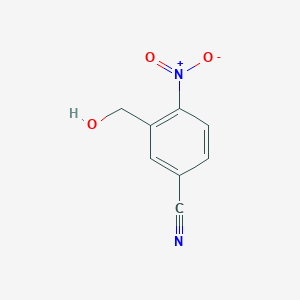
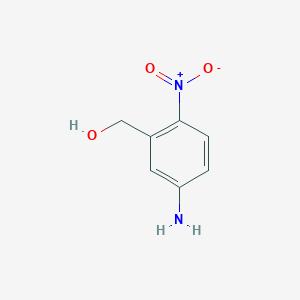
![2-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dion](/img/structure/B32714.png)






![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide](/img/structure/B32735.png)
